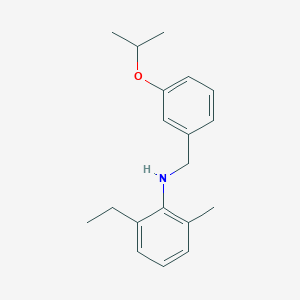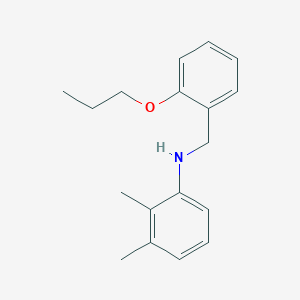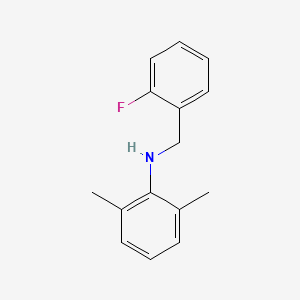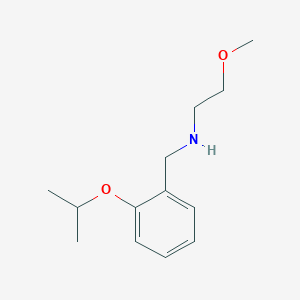![molecular formula C14H14ClN B1385474 4-chloro-N-[(3-methylphenyl)methyl]aniline CAS No. 356530-45-5](/img/structure/B1385474.png)
4-chloro-N-[(3-methylphenyl)methyl]aniline
Vue d'ensemble
Description
4-Chloro-N-[(3-methylphenyl)methyl]aniline, or 4-CNMA, is an organic compound that has been studied extensively for its various biochemical and physiological effects. It has been used in a wide range of scientific research applications, including drug development, drug metabolism and pharmacokinetics, and toxicology.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Synthesis and Characterization : 4-chloro-N-[(3-methylphenyl)methyl]aniline and similar compounds have been synthesized and characterized in various studies. For instance, Wen Zi-qiang (2007) demonstrated a synthesis method for a related compound, yielding a product characterized by elemental analyses, IR spectra, and 1H NMR, highlighting its high yield, good quality, and environmental friendliness Wen Zi-qiang (2007).
- Polysubstitution Effects on Mesomorphic Properties : H. Hasegawa et al. (1989) examined how mono-, di-, and trichloro substitution on the aniline moiety affects the nematic-isotropic transition temperature in certain aniline derivatives. This research aids in understanding the influence of molecular structure on the physical properties of aniline derivatives H. Hasegawa et al. (1989).
Material Science and Optoelectronic Applications
- Nonlinear Optical (NLO) Materials : B. Revathi et al. (2017) conducted a study combining experimental and theoretical vibrational analysis on derivatives of 4-chloro-N-[(3-methylphenyl)methyl]aniline. Their research reveals insights into the potential use of these materials in nonlinear optical applications B. Revathi et al. (2017).
- Optoelectronic Properties : The study of compounds like 4-chloro-N-[(3-methylphenyl)methyl]aniline is crucial for the development of materials with specific optoelectronic properties. Han Li-yin (2013) investigated the synthesis and optoelectronic properties of a related compound, showcasing its potential in electronic devices Han Li-yin (2013).
Environmental and Analytical Chemistry
- Detection in Biological Samples : Yingmin Jin and B. Yan (2021) developed a bi-functionalized luminescent metal-organic framework that can detect 4-Aminophenol, a biomarker of aniline, in urine. This research contributes to the field of analytical chemistry, especially in environmental and biological monitoring Yingmin Jin, B. Yan (2021).
Pharmacology and Drug Synthesis
- Antimicrobial Agents : Shriram H. Bairagi et al. (2009) explored the use of derivatives of 4-chloro-aniline, such as 4-chloro-3-((substituted-phenylimino) methyl)-2H-chromen-2-one, as potential antimicrobial agents. Their research contributes to the development of new pharmacological compounds Shriram H. Bairagi et al. (2009).
Propriétés
IUPAC Name |
4-chloro-N-[(3-methylphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-11-3-2-4-12(9-11)10-16-14-7-5-13(15)6-8-14/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKUNKLMLXLBBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-(3-methylbenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(Pentyloxy)benzyl]-2-propanamine](/img/structure/B1385391.png)

![3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline](/img/structure/B1385394.png)
![N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline](/img/structure/B1385398.png)
![2,4-Dichloro-N-[3-(isopentyloxy)benzyl]aniline](/img/structure/B1385399.png)


![N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline](/img/structure/B1385402.png)

![N-[3-(2-Ethoxyethoxy)benzyl]-2,6-dimethylaniline](/img/structure/B1385406.png)
![N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine](/img/structure/B1385407.png)
![3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385408.png)
![N-[2-(2-Isopropylphenoxy)ethyl]-1-naphthalenamine](/img/structure/B1385411.png)
